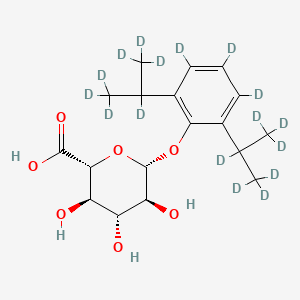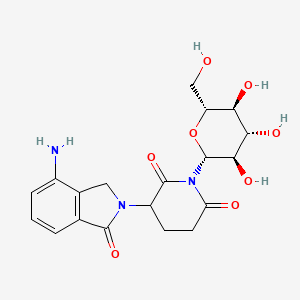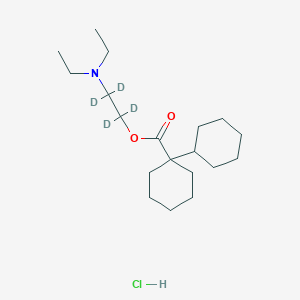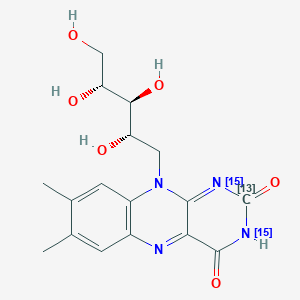
Riboflavin-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Riboflavin-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the riboflavin molecule. This process typically requires specialized chemical reactions and conditions to ensure the stable incorporation of these isotopes . The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical techniques and equipment. The process includes the precise measurement and control of reaction parameters to achieve high purity and yield . The final product is then purified and tested to ensure it meets the required specifications for research use.
化学反応の分析
Types of Reactions: Riboflavin-13C,15N2 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of riboflavin, while reduction reactions may yield reduced forms.
科学的研究の応用
Riboflavin-13C,15N2 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a tracer for studying metabolic pathways and reaction mechanisms . In biology, it helps in understanding the role of riboflavin in cellular processes and its interactions with other biomolecules . In medicine, this compound is used in diagnostic tests and therapeutic research, particularly in studying vitamin B2 deficiency and related disorders . In industry, it is used in the quality control of vitamin B2-based dietary supplements and fortified foods .
作用機序
Riboflavin-13C,15N2 exerts its effects by acting as a precursor to flavin mononucleotide and flavin adenine dinucleotide, which are essential cofactors in various enzymatic reactions . These cofactors play a crucial role in energy metabolism, redox reactions, and the synthesis of other essential biomolecules . The molecular targets and pathways involved include riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase .
類似化合物との比較
Similar Compounds: Similar compounds to Riboflavin-13C,15N2 include other isotope-labeled forms of riboflavin, such as Riboflavin-13C4,15N2 . These compounds share similar chemical structures and properties but differ in the specific isotopes incorporated.
Uniqueness: This compound is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which allows for precise tracking and tracing in research studies . This makes it a valuable tool for studying the metabolic pathways and interactions of riboflavin in various biological systems .
特性
分子式 |
C17H20N4O6 |
|---|---|
分子量 |
379.34 g/mol |
IUPAC名 |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i17+1,19+1,20+1 |
InChIキー |
AUNGANRZJHBGPY-LFHFTARISA-N |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C3=[15N][13C](=O)[15NH]C(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


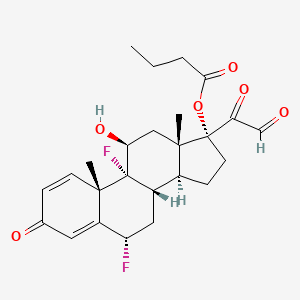
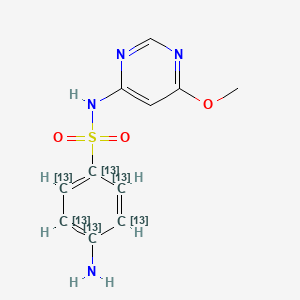
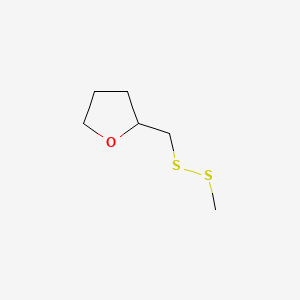
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
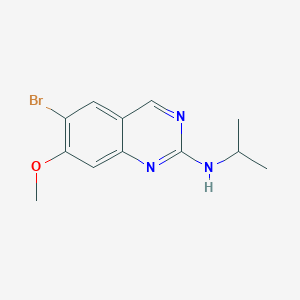
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)

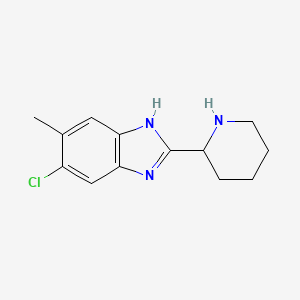
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
